molecular formula C21H23N3O3 B6543408 N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide CAS No. 1040673-24-2

N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Cat. No. B6543408
CAS RN: 1040673-24-2
M. Wt: 365.4 g/mol
InChI Key: HZCVEOCSZRQRHL-UHFFFAOYSA-N
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Description

The compound “N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide” is a complex organic molecule. It contains functional groups such as amides and a cyclopropane ring. Amides are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. Cyclopropane is a type of hydrocarbon ring that contains three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide groups and the cyclopropane ring would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, amides can participate in a variety of reactions, including hydrolysis and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide binds to the active site of calcineurin, and inhibits its activity. This inhibition is due to the cyclopropanecarboxamide group, which sterically hinders the substrate binding site. As a result, the enzyme is unable to catalyze its reactions, leading to the inhibition of T-cell activation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to inhibit T-cell activation, differentiation, and proliferation. It has also been shown to inhibit the production of proinflammatory cytokines, such as IL-2, TNF-α, and IFN-γ. In addition, this compound has been shown to inhibit the production of reactive oxygen species, and to reduce the production of nitric oxide, both of which are associated with inflammation.

Advantages and Limitations for Lab Experiments

The use of N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide in laboratory experiments has several advantages. It is a highly potent and selective inhibitor of calcineurin, and its synthesis is relatively simple and efficient. Furthermore, it is a relatively stable molecule, and can be stored for long periods of time without significant degradation. However, this compound is not suitable for use in clinical studies, as it has not been approved for use in humans.

Future Directions

The use of N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide in scientific research could be further explored in the following areas:
1. Investigating the role of calcineurin in other diseases, such as neurological disorders, cardiovascular diseases, and autoimmune diseases.
2. Developing new analogs of this compound with improved potency and selectivity.
3. Exploring the use of this compound in combination with other immunosuppressive drugs.
4. Investigating the use of this compound in combination with other therapeutic agents, such as cytokines and growth factors.
5. Developing this compound-based therapeutics for the treatment of autoimmune diseases.
6. Investigating the use of this compound in combination with other immunomodulatory agents, such as probiotics and herbal medicines.
7. Exploring the use of this compound in combination with other therapies, such as phototherapy and gene therapy.
8. Investigating the use of this compound in combination with other drugs, such as antibiotics and antivirals.
9. Exploring the use of this compound in combination with other treatments, such as stem cell therapy and gene editing.
10. Investigating the use of this compound in combination with other treatments, such as immunotherapy and cancer vaccines.

Synthesis Methods

N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide can be synthesized using the solid-phase peptide synthesis (SPPS) method. This involves the sequential addition of amino acids to the peptide chain, followed by the removal of the protecting groups and the cyclization of the peptide. The SPPS method enables the synthesis of peptides of any length and complexity. The yield of this compound produced using this method is generally high, and the product is of high purity.

Scientific Research Applications

N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is used in a variety of scientific research applications, including the study of T-cell activation, differentiation, and apoptosis. It has also been used to study the regulation of immune responses in vivo, as well as the role of calcineurin in cell proliferation and differentiation. This compound has also been used to study the role of calcineurin in diseases such as cancer, diabetes, and arthritis.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2-phenylacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-19(14-15-4-2-1-3-5-15)22-12-13-23-20(26)16-8-10-18(11-9-16)24-21(27)17-6-7-17/h1-5,8-11,17H,6-7,12-14H2,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCVEOCSZRQRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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